molecular formula C16H18N2 B087133 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1026-05-7

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No. B087133
CAS RN: 1026-05-7
M. Wt: 238.33 g/mol
InChI Key: FTECJLOPKLYFII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. For instance, Bunce et al. (2001) developed a diastereoselective synthesis method for substituted tetrahydroquinoline-4-carboxylic esters using a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This process involves multiple steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to high yields of diastereomers with specific configurations (Bunce, Herron, Johnson, & Kotturi, 2001). Another approach by Zhang and Li (2002) utilized a domino reaction catalyzed by indium chloride in water to efficiently synthesize new tetrahydroquinoline derivatives, demonstrating the versatility of synthesis methods for these compounds (Zhang & Li, 2002).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been studied through various spectroscopic and computational methods. Fatma et al. (2017) conducted a comprehensive analysis, including X-ray crystallography and density functional theory (DFT) calculations, to elucidate the molecular geometry, electrostatic potential, and vibrational analysis of a novel quinolinone derivative, providing insights into the structural features of these compounds (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).

Chemical Reactions and Properties

Tetrahydroquinoline compounds undergo various chemical reactions, demonstrating a range of reactivities. Tsai et al. (2008) investigated the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, showcasing the compounds' ability to participate in nucleophilic substitution reactions, which is crucial for further functionalization (Tsai, Chang, Huang, Chen, Lin, Wong, Huang, & Kuo, 2008).

Scientific Research Applications

  • Mannich Compounds Synthesis : Tetrahydroquinolines, including derivatives like 2-methyl-1,2,3,4-tetrahydroquinoline, have been utilized as substrates for Mannich condensations, demonstrating their potential in organic synthesis (Möhrle, Tot, & Rüdiger, 1998).

  • Alkaloid Synthesis : The synthesis of naturally occurring 2-alkyl-tetrahydroquinolines, which are analogous to 2-methyl-1,2,3,4-tetrahydroquinoline, has been described, emphasizing their relevance in creating complex organic structures (Shahane et al., 2008).

  • Kinetic Resolution : The compound has been used in kinetic resolution processes, particularly in the formation of diastereoisomeric amides, highlighting its utility in stereochemical applications (Krasnov et al., 2002).

  • Presence in Human Brains : Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, indicating their potential biological significance and possible implications in neurological conditions (Niwa et al., 1991).

  • Rearrangement Studies : Studies have focused on the rearrangement of tetrahydroquinoline derivatives, suggesting their chemical versatility and potential for creating diverse molecular structures (Wittmann & Siegel, 1978).

  • Tetrahydroquinoline Derivatives in Pharmacology : Some tetrahydroquinoline derivatives have been evaluated for their pharmacological properties, such as inhibiting dopamine uptake, suggesting potential applications in the treatment of disorders like depression (Zára-Kaczián et al., 1986).

  • Neuroprotective Effects : The neuroprotective effects of related tetrahydroisoquinoline compounds have been studied, indicating potential therapeutic uses in neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

  • Chiral Acylation : The compound has been used in the study of chiral acylation, aiding in the understanding of stereoselective synthesis processes (Gruzdev et al., 2010).

  • Pesticidal Activity : Derivatives of tetrahydroquinoline have been synthesized and tested for their pesticidal activity, suggesting potential applications in agriculture (Kuznetsov, Andreeva, & Prostakov, 1995).

  • Antioxidant Activity : The antioxidant activities of 1,2,3,4-tetrahydroquinolines have been evaluated, indicating their potential utility in materials science and pharmacology (Nishiyama et al., 2003).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed .

Future Directions

1,2,3,4-tetrahydroisoquinoline analogs, which are similar to the compound , have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that “2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine” and similar compounds may have potential applications in medicinal chemistry.

properties

IUPAC Name

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECJLOPKLYFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385610
Record name 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

CAS RN

1026-05-7
Record name 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Ueno, T Yokoi, Y Nakagawa… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Tetrahydroquinolines (THQs), a class of nonsteroidal ecdysone agonists, are good candidates for novel mosquito control agents because they specifically bind to mosquito ecdysone …
Number of citations: 6 www.jstage.jst.go.jp
K Selvam, M Swaminathan - Catalysis Communications, 2011 - Elsevier
One-pot photocatalytic synthesis of quinaldines from nitroarenes using Au–TiO 2 nanoparticles is reported. Au–TiO 2 on irradiation induces a combined redox reaction with nitroarene …
Number of citations: 47 www.sciencedirect.com
K Selvam, B Sreedhar, M Swaminathan - Research on Chemical …, 2012 - Springer
Nanosized platinum particles loaded on the TiO 2 nanoparticles were prepared to assess its photocatalytic activity in simple one-pot synthesis of quinaldines from anilines in ethanol …
Number of citations: 4 link.springer.com
L He, M Beller - … Metal‐Catalyzed Heterocycle Synthesis via C …, 2016 - Wiley Online Library
Carbon‐hydrogen bond underlies the extraordinary array of molecules. Considering its high abundance, the direct and selective transformation of CH bond represents as an important …
Number of citations: 3 onlinelibrary.wiley.com

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